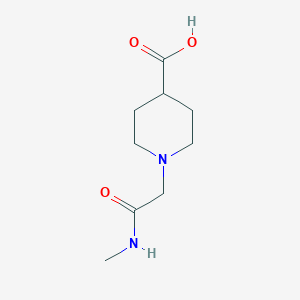
(1R,2S)-2-Phenylcyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Phenylcyclobutanecarboxylic acid is a chiral compound characterized by its unique cyclobutane ring structure with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-Phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of cyclobutanemethanol derivatives.
Substitution: Reactions with nucleophiles to replace the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, cyclobutanemethanol, and substituted cyclobutane compounds.
Scientific Research Applications
(1R,2S)-2-Phenylcyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism by which (1R,2S)-2-Phenylcyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropanecarboxylic acid: Shares a similar structure but with a cyclopropane ring.
(1S,2R)-2-Phenylcyclobutanecarboxylic acid: The enantiomer of the compound , with different stereochemistry.
cis-4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclobutane ring
Uniqueness: (1R,2S)-2-Phenylcyclobutanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclobutane ring structure provides stability and specificity in interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 |
InChI Key |
NYTUABLWSVGNGV-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


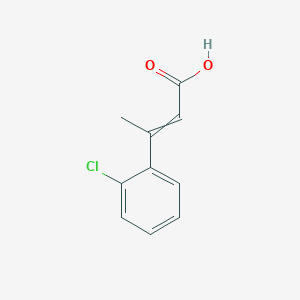
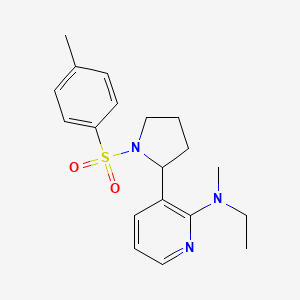



![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
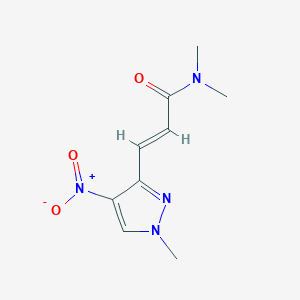
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)
![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)
![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)
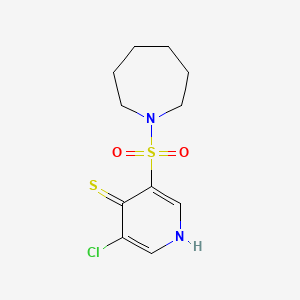
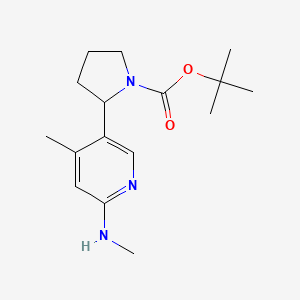
![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
